molecular formula C6H9ClF3N B565939 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1221722-96-8

1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B565939
CAS No.: 1221722-96-8
M. Wt: 187.59
InChI Key: ADXUHBULKICRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Trifluoromethyl)-3-azabicyclo[310]hexane hydrochloride is a compound that features a trifluoromethyl group attached to a bicyclic azabicyclohexane structure

Mechanism of Action

Mode of Action

The mode of action of 1-(Trifluoromethyl)-3-azabicyclo[31It has been reported that a transfer hydrochlorination reagent based on a trichlorinated bicyclo[310]hexane core transfers two molecules of HCl per molecule of surrogate to a π-basic substrate

Biochemical Pathways

The specific biochemical pathways affected by 1-(Trifluoromethyl)-3-azabicyclo[31The compound is involved in the synthesis of bicyclo[3.1.0]hexanes via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process could potentially affect various biochemical pathways, but more research is needed to identify the exact pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 1-(Trifluoromethyl)-3-azabicyclo[31As a chemical reagent, it is primarily used in the synthesis of other compounds

Action Environment

It is generally recommended to store the compound in a well-ventilated place and keep the container tightly closed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of 1-(Trifluoromethyl)-3-azabicyclo[310]hexane hydrochloride follows similar synthetic routes but is optimized for large-scale production

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in solvents such as acetone or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Substituted azabicyclohexane derivatives.

    Oxidation Reactions: Oxidized azabicyclohexane derivatives.

    Reduction Reactions: Reduced azabicyclohexane derivatives.

Scientific Research Applications

1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride: Similar bicyclic structure but with a different ring system.

    1-(Trifluoromethyl)-4-azabicyclo[2.2.2]octane hydrochloride: Another bicyclic compound with a different ring system.

    1-(Trifluoromethyl)-3-azabicyclo[3.2.1]octane hydrochloride: Similar structure with a larger ring system.

Uniqueness

1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and pharmacological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-4(5)2-10-3-5;/h4,10H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXUHBULKICRTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221722-96-8
Record name 1-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.